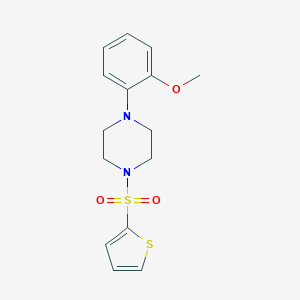![molecular formula C20H28N2O4S B299399 N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B299399.png)
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide, also known as ABEA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. ABEA is a sulfonamide compound with a molecular weight of 408.5 g/mol.
作用機序
The mechanism of action of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to activate the ATP-sensitive potassium (KATP) channels and inhibit the N-methyl-D-aspartate (NMDA) receptors, which are involved in neuronal excitability and synaptic plasticity. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has also been found to increase the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been found to have various biochemical and physiological effects in animal models. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has also been found to reduce oxidative stress and inflammation in the brain, which can be beneficial in neurodegenerative diseases. In addition, N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has several advantages for lab experiments. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is a small molecule that can easily penetrate the blood-brain barrier and reach the brain. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is also stable and can be stored for long periods without degradation. However, N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has some limitations for lab experiments. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is expensive and requires specialized equipment and expertise for synthesis. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide also has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide. One direction is to further investigate the mechanism of action of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide and its effects on ion channels and receptors in the brain. Another direction is to study the potential therapeutic applications of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide in other neurological diseases such as multiple sclerosis and Huntington's disease. In addition, future research can focus on optimizing the synthesis of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide and developing more efficient methods for its delivery to the brain.
Conclusion:
In conclusion, N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is a small molecule with potential therapeutic applications in neurological diseases. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been found to have neuroprotective effects, increase dopamine levels, and reduce seizure activity in animal models. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has several advantages for lab experiments, but also has some limitations. Future research can focus on further investigating the mechanism of action of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide and its potential therapeutic applications in other neurological diseases.
合成法
The synthesis of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide involves the reaction of 4-aminophenylacetic acid with 1-adamantanol and 2-chloroethylsulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide as a white solid with a yield of 62%.
科学的研究の応用
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been found to have neuroprotective effects and can inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has also been shown to increase dopamine levels in the brain, which can be beneficial in Parkinson's disease. In addition, N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been found to have anticonvulsant effects and can reduce seizure activity in animal models of epilepsy.
特性
製品名 |
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide |
|---|---|
分子式 |
C20H28N2O4S |
分子量 |
392.5 g/mol |
IUPAC名 |
N-[4-[2-(1-adamantyloxy)ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H28N2O4S/c1-14(23)22-18-2-4-19(5-3-18)27(24,25)21-6-7-26-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17,21H,6-13H2,1H3,(H,22,23) |
InChIキー |
GJHXVYLNFXFVGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)

![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)

![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide](/img/structure/B299342.png)
![N-(tert-butyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B299344.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B299345.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299346.png)
![1-cinnamyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299347.png)